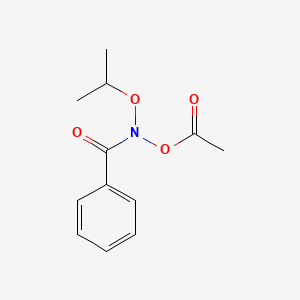

N-(Acetoxy)-N-(1-methylethoxy)benzamide

Description

N-(Acetoxy)-N-(1-methylethoxy)benzamide is a benzamide derivative featuring dual alkoxy substituents on the amide nitrogen: an acetoxy (OAc) group and a 1-methylethoxy (isopropoxy, OCH(CH₃)₂) group. While direct synthesis data for this compound are absent in the literature, its structure can be inferred from analogous benzamides. The molecular formula is hypothesized as C₁₂H₁₅NO₄ (MW: 237.25 g/mol), combining the benzamide core with the two substituents.

Synthesis: Likely routes involve reacting benzoyl chloride with hydroxylamine derivatives bearing both acetoxy and isopropoxy groups, akin to methods for N-methoxybenzamide () or N-(thiazol-2-yl)benzamide analogs ().

Characterization: Expected techniques include:

- ¹H/¹³C NMR: Acetoxy carbonyl resonance (~170 ppm in ¹³C NMR) and isopropoxy methine proton (δ 4.5–5.0 ppm as a septet in ¹H NMR).

- IR Spectroscopy: Ester C=O stretch (~1740 cm⁻¹) and amide C=O (~1650 cm⁻¹).

- X-ray crystallography (if crystalline), as used for N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide ().

Properties

CAS No. |

139259-64-6 |

|---|---|

Molecular Formula |

C12H15NO4 |

Molecular Weight |

237.25 g/mol |

IUPAC Name |

[benzoyl(propan-2-yloxy)amino] acetate |

InChI |

InChI=1S/C12H15NO4/c1-9(2)16-13(17-10(3)14)12(15)11-7-5-4-6-8-11/h4-9H,1-3H3 |

InChI Key |

GKNMRKKWVRAAOW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)ON(C(=O)C1=CC=CC=C1)OC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

Physicochemical Properties

- Polarity: The acetoxy group increases polarity compared to purely alkoxy-substituted benzamides (e.g., N-methoxybenzamide).

- LogP : Estimated logP ~2.5 (higher than N-methoxybenzamide (logP ~1.2) due to hydrophobic isopropoxy and acetoxy groups).

- Thermal Stability : Acetoxy esters are prone to hydrolysis under acidic/basic conditions, whereas isopropoxy ethers are more stable (similar to ).

Reactivity and Functional Utility

- Catalytic Applications : Unlike N-(2-hydroxy-1,1-dimethylethyl)benzamide (), the target compound lacks an N,O-bidentate directing group, limiting its use in metal-catalyzed reactions.

- Pharmacological Potential: The acetoxy group may act as a prodrug moiety, releasing active hydroxylamine upon hydrolysis (analogous to ). Thiazolyl benzamides () exhibit bioactivity, but the target compound’s alkoxy groups may reduce cell permeability compared to heterocyclic analogs.

- Synthetic Versatility : The isopropoxy group’s steric hindrance could slow amide bond formation compared to smaller substituents like methoxy ().

Key Research Findings and Data

Spectral Data Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.